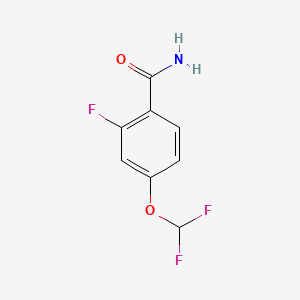

4-(Difluoromethoxy)-2-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYNIXMOQFLMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287678 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-40-9 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-fluorobenzamide typically involves the introduction of difluoromethoxy and fluorine groups onto a benzamide scaffold. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The reaction conditions often include the use of bases such as KOH and solvents like MeCN .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethoxy)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 4-(Difluoromethoxy)-2-fluorobenzamide serves as a crucial building block in synthesizing more complex fluorinated compounds. Its unique properties make it an attractive candidate for developing new materials with enhanced stability and reactivity.

Biology

The compound has been studied for its potential biological activities, particularly in the context of:

- Cellular Processes : Research indicates that it can inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1 in A549 cells, which is significant in pulmonary fibrosis studies.

- Enzyme Inhibition : Preliminary findings suggest that it may affect various enzymes involved in disease pathways.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as pulmonary fibrosis. Its ability to modulate cellular processes positions it as a candidate for further pharmacological development.

Industry

In industrial applications, this compound is utilized in developing advanced materials with specific properties. Its fluorinated nature often leads to improved performance characteristics in materials science.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. For instance:

- Cell Line Experiments : Treatment with this compound resulted in decreased proliferation rates, indicating its potential as an anticancer agent.

In Vivo Studies

Preliminary animal model studies have shown promising results:

- Tumor Reduction : Administration of the compound led to significant reductions in tumor size in mouse models, supporting its therapeutic potential against cancer.

Data Tables

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) process induced by TGF-β1 in A549 cells, which is relevant in the context of pulmonary fibrosis . The compound achieves this by modulating the phosphorylation levels of Smad2/3, key signaling molecules in the TGF-β1 pathway .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., -F, -OCF₂H) enhances metabolic stability and binding affinity in benzamide derivatives. For example, compound 9a (from ) incorporates a perfluoropropan-2-yl group, which likely improves lipophilicity and target engagement in pesticidal applications. In contrast, this compound lacks this group, suggesting narrower bioactivity.

Synthetic Efficiency :

- Compound 9a achieves a 96% yield and 98.36% purity under optimized conditions , outperforming simpler analogs like this compound, which is synthesized via standard amidation but lacks detailed yield data in the evidence.

Solubility and Pharmacokinetics :

- The aldehyde analog 4-(difluoromethoxy)-3-methoxybenzaldehyde exhibits a Log S (aqueous solubility) of -2.1, suggesting moderate hydrophobicity. This contrasts with benzamide derivatives, which generally have lower solubility due to hydrogen-bonding amide groups.

Commercial and Industrial Relevance :

- This compound is marketed as a high-purity intermediate , whereas analogs like 9a and 9b are specialized candidates for agrochemical development, reflecting divergent applications.

Key Research Findings

- Insecticidal/Fungicidal Activity: Compounds like 9a and 9b (yields 87–96%, purity >92%) demonstrate potent activity against pests, attributed to their nitro and amino substituents, which enhance redox cycling and target inhibition .

- Structural Flexibility: The difluoromethoxy group’s steric and electronic properties make it a versatile substituent for tuning drug-likeness, as seen in both benzamide and non-benzamide (e.g., aldehyde ) contexts.

Actividad Biológica

4-(Difluoromethoxy)-2-fluorobenzamide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the difluoromethoxy and fluorobenzamide groups, suggest promising interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7F3N2O

- Molecular Weight : 202.15 g/mol

- CAS Number : 1092461-40-9

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Research indicates that it may act as an inhibitor for certain enzymes involved in disease pathways, particularly in cancer and inflammatory conditions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve bioavailability.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) showed that this compound significantly inhibited cell proliferation. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1/S phase.

Anti-inflammatory Activity

Research also suggests that this compound exhibits anti-inflammatory properties:

- In Vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound resulted in a significant reduction in edema compared to control groups.

- Cytokine Modulation : The compound was found to decrease levels of pro-inflammatory cytokines (IL-6, TNF-alpha) while increasing anti-inflammatory markers.

Data Summary Table

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various fluorinated benzamides, including this compound. Results indicated a strong correlation between fluorination and increased cytotoxicity against cancer cells, highlighting the role of the difluoromethoxy group in enhancing activity. -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The results suggested that treatment with this compound led to significant improvements in joint swelling and pain scores compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Difluoromethoxy)-2-fluorobenzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between fluorinated benzaldehyde intermediates and amines. For example, 4-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS: 1214358-05-0) can undergo reductive amination or nucleophilic substitution to form the benzamide scaffold . Purification via reverse-phase HPLC (using conditions like acetonitrile/water gradients) is critical for isolating high-purity products, with yields ranging from 68% to 88% depending on reaction optimization (e.g., temperature, catalyst selection) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine environments. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. High-performance liquid chromatography (HPLC) with UV detection ensures compound homogeneity (>95% purity), as demonstrated in recent PROTAC synthesis studies .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations. Pre-formulation studies (e.g., shake-flask method) at physiological pH (6.8–7.4) are recommended to determine optimal solvent ratios without compromising compound stability .

Advanced Research Questions

Q. What experimental strategies mitigate instability of the difluoromethoxy group under physiological conditions?

- Methodological Answer : The difluoromethoxy group is prone to hydrolysis under acidic or enzymatic conditions. Stability studies using simulated gastric fluid (pH 1.2) and liver microsomes can identify degradation pathways. Structural analogs with electron-withdrawing substituents (e.g., trifluoromethyl) or steric hindrance near the difluoromethoxy group may enhance metabolic resistance .

Q. How do fluorinated substituents influence binding affinity in target proteins?

- Methodological Answer : Fluorine’s electronegativity and van der Waals radius enhance hydrophobic interactions and hydrogen bonding. For example, in PROTAC design, 2-fluorobenzamide derivatives exhibit improved cereblon-binding affinity due to fluorine’s orthogonal dipole effects. Competitive binding assays (e.g., surface plasmon resonance) quantify these interactions .

Q. What are best practices for resolving contradictory bioactivity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based) should be employed. Meta-analysis of structure-activity relationships (SAR) using molecular docking can clarify substituent effects .

Q. How can regioselectivity challenges in fluorination reactions be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., palladium-mediated C–H activation) enables precise fluorination. For example, using 2-fluorobenzaldehyde as a starting material ensures regioselective introduction of fluorine at the para position relative to the difluoromethoxy group .

Q. What computational tools predict metabolic pathways for fluorinated benzamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.